Thermal Decomposition Pathway Divergence: Monofluorodisilane vs. Disilane
Ab initio calculations at the MP4/6-31G* level demonstrate that monofluorodisilane (H3SiSiH2F) decomposes via three nearly isoenergetic channels — SiH3F + SiH2, SiH2FSiH + H2, and SiH3SiF + H2 — rather than the two dominant channels of disilane (SiH4 + SiH2 and H3SiSiH + H2) [1]. The Si–Si homolytic cleavage barrier and HF elimination barrier are substantially higher than H2 elimination or silylene extrusion barriers for all fluorodisilanes studied [1]. This means the reactive flux of silylene intermediates arriving at the growth surface is chemically distinct (fluorinated vs. hydrogenated silylenes), directly impacting film stoichiometry and defect incorporation.
| Evidence Dimension | Dominant thermal decomposition channels and relative barrier heights |
|---|---|
| Target Compound Data | Monofluorodisilane (Si2H5F): Three channels — (a) SiH3F + SiH2, (b) SiH2FSiH + H2, (c) SiH3SiF + H2 — with nearly equal barrier energies at the MP4/6-31G* level |
| Comparator Or Baseline | Disilane (Si2H6): Two favored channels — (a) SiH4 + SiH2 (1,1-H2 elimination) and (b) H3SiSiH + H2 (silylsilylene formation), with 1,1-elimination having a much lower barrier than 1,2-elimination. HF elimination and Si–Si homolysis barriers are significantly higher for all fluorinated species. |
| Quantified Difference | The fluorine atom introduces a third energetically competitive decomposition pathway and suppresses the dominance of the single lowest-barrier channel observed in disilane. The SiH3F + SiH2 channel unique to monofluorodisilane produces a fluorinated silylene (SiH2) co-product rather than SiH4, altering gas-phase nucleation chemistry. |
| Conditions | MP4/6-31G* single-point energies on HF/3-21G and HF/6-31G* optimized geometries; zero-point energies at HF/3-21G level. Gas-phase unimolecular decomposition. |
Why This Matters
For CVD process engineers, the altered decomposition mechanism means film growth kinetics and resulting film composition cannot be replicated by simply adjusting disilane flow rates or temperature; fluorodisilane produces intrinsically different reactive intermediates.
- [1] Ignacio, E. W.; Schlegel, H. B. Ab Initio MO Study of the Thermal Decomposition of Fluorinated Disilanes, Si2H6−nFn (n = 0, 1, 2). J. Phys. Chem. 1992, 96 (4), 1758–1764. DOI: 10.1021/j100183a048. View Source
